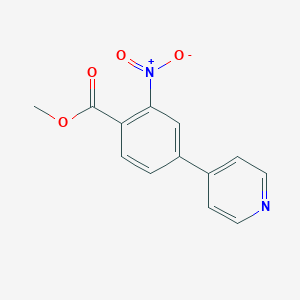
Methyl 2-nitro-4-(pyridin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-nitro-4-(pyridin-4-yl)benzoate is an organic compound with the molecular formula C13H10N2O4. It is a derivative of benzoic acid, featuring a nitro group at the 2-position and a pyridinyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-nitro-4-(pyridin-4-yl)benzoate typically involves the esterification of 2-nitro-4-(pyridin-4-yl)benzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-4-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-amino-4-(pyridin-4-yl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitro-4-(pyridin-4-yl)benzoic acid.
Scientific Research Applications
Methyl 2-nitro-4-(pyridin-4-yl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound’s derivatives are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties
Materials Science: It is used in the development of novel materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of methyl 2-nitro-4-(pyridin-4-yl)benzoate and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyridinyl group can enhance the compound’s binding affinity to specific molecular targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(pyridin-4-yl)benzoate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-Nitro-4-(pyridin-4-yl)benzoic acid: The carboxylic acid analog, which can undergo different reactions compared to the ester.
4-(Pyridin-4-yl)benzoic acid: Lacks both the nitro and ester groups, leading to distinct properties and applications.
Uniqueness
Methyl 2-nitro-4-(pyridin-4-yl)benzoate is unique due to the presence of both the nitro and pyridinyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1214383-41-1 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
methyl 2-nitro-4-pyridin-4-ylbenzoate |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)11-3-2-10(8-12(11)15(17)18)9-4-6-14-7-5-9/h2-8H,1H3 |
InChI Key |
WCMXGIOZAJOKQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















